

The Pharmacokinetic Profile of EC0489: A Technical Overview

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Compound of Interest

Compound Name: EC0489

Cat. No.: B1263567

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EC0489 is a folate-targeted chemotherapeutic agent that conjugates the vitamin folic acid with the vinca alkaloid derivative, desacetylvinblastine hydrazide (DAVLBH). This targeted approach aims to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate receptor (FR), thereby enhancing anti-tumor efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of **EC0489**, drawing from available preclinical and clinical data.

Introduction to EC0489 and its Mechanism of Action

EC0489 is a small molecule drug conjugate (SMDC) designed to exploit the high affinity of folic acid for the folate receptor, which is frequently overexpressed on the surface of various cancer cells but has limited expression in normal tissues. The cytotoxic component of **EC0489**, DAVLBH, is a potent microtubule-destabilizing agent.

The proposed mechanism of action for **EC0489** involves a multi-step process:

- **Binding:** The folic acid moiety of **EC0489** binds with high affinity to the folate receptor on the surface of tumor cells.
- **Internalization:** The **EC0489**-FR complex is internalized into the cell via endocytosis, forming an endosome.

- **Drug Release:** Within the acidic environment of the endosome, the linker connecting folic acid and DAVLBH is cleaved, releasing the active cytotoxic agent into the cytoplasm.
- **Cytotoxicity:** The released DAVLBH binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis (programmed cell death).

This targeted delivery system is intended to increase the therapeutic index of the vinca alkaloid by concentrating its cytotoxic effects within the tumor microenvironment.

Pharmacokinetic Properties of EC0489

The pharmacokinetic profile of **EC0489** has been characterized in both preclinical animal models and in a Phase I clinical trial in human patients with advanced solid tumors.

Preclinical Pharmacokinetics in Rats and Dogs

Pharmacokinetic studies in Sprague-Dawley rats and beagle dogs have demonstrated that **EC0489** exhibits a biphasic plasma concentration-time profile, characterized by a rapid distribution phase followed by a slower elimination phase.^[1]

A comparative analysis with a similar folate-vinca alkaloid conjugate, EC145, revealed that **EC0489** has a shorter elimination half-life and a faster clearance rate in both species.^[1] This suggests a more rapid removal of **EC0489** from systemic circulation.

Parameter	Rat (vs. EC145)	Dog (vs. EC145)
Elimination Half-life ($t_{1/2}$)	~4-fold shorter	~4-fold shorter
Clearance (CL)	Notably increased	Notably increased
Distribution Half-life ($t_{1/2\alpha}$)	Similar	Similar

Table 1: Comparative Preclinical Pharmacokinetic Parameters of **EC0489** versus EC145.^[1]

Clinical Pharmacokinetics in Humans

A Phase I dose-escalation study (NCT00893367) provided initial pharmacokinetic data for **EC0489** in patients with refractory or advanced metastatic solid tumors. The preliminary findings from this study indicated that **EC0489** also displays a biphasic elimination pattern in humans.

Key pharmacokinetic parameters observed in the Phase I trial include:

Parameter	Value
Elimination Half-life ($t_{1/2}$)	Approximately 21 minutes
Maximum Concentration (C_{max})	Increased linearly with dose
Area Under the Curve (AUC)	Increased linearly with dose

Table 2: Preliminary Human Pharmacokinetic Parameters of **EC0489** from a Phase I Clinical Trial.

These initial human data suggest that **EC0489** is rapidly cleared from the plasma and that its exposure increases proportionally with the administered dose.

Metabolism and Excretion

While specific metabolism and excretion studies for **EC0489** are not extensively detailed in the public domain, general knowledge of vinca alkaloid pharmacology provides some insights. Vinca alkaloids are primarily metabolized by the cytochrome P450 enzyme system in the liver, with CYP3A4 being a key enzyme involved in their biotransformation.[2]

The primary route of excretion for vinca alkaloids and their metabolites is through the feces via biliary elimination.[2] Renal excretion of the parent drug is generally a minor pathway.[2] Given the structural similarities, it is plausible that **EC0489** follows a similar metabolic and excretory fate.

Experimental Protocols

Preclinical Pharmacokinetic Studies

Animal Models:

- Male Sprague-Dawley rats.[1]

- Male beagle dogs.[1]

Drug Administration:

- Intravenous (IV) administration.

Sample Collection:

- Serial blood samples were collected from the jugular vein in rats and from a peripheral vein in dogs at predetermined time points post-dose.[1]

Analytical Method:

- Plasma concentrations of **EC0489** were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. While the specific parameters for the **EC0489** assay are not publicly available, a typical LC-MS/MS method for quantifying small molecules in plasma involves protein precipitation followed by chromatographic separation on a C18 column and detection by mass spectrometry.

Clinical Pharmacokinetic Study (Phase I)

Study Design:

- A multi-center, open-label, dose-escalation study in patients with refractory or advanced metastatic solid tumors (NCT00893367).

Drug Administration:

- Intravenous (IV) bolus injections.

Sample Collection:

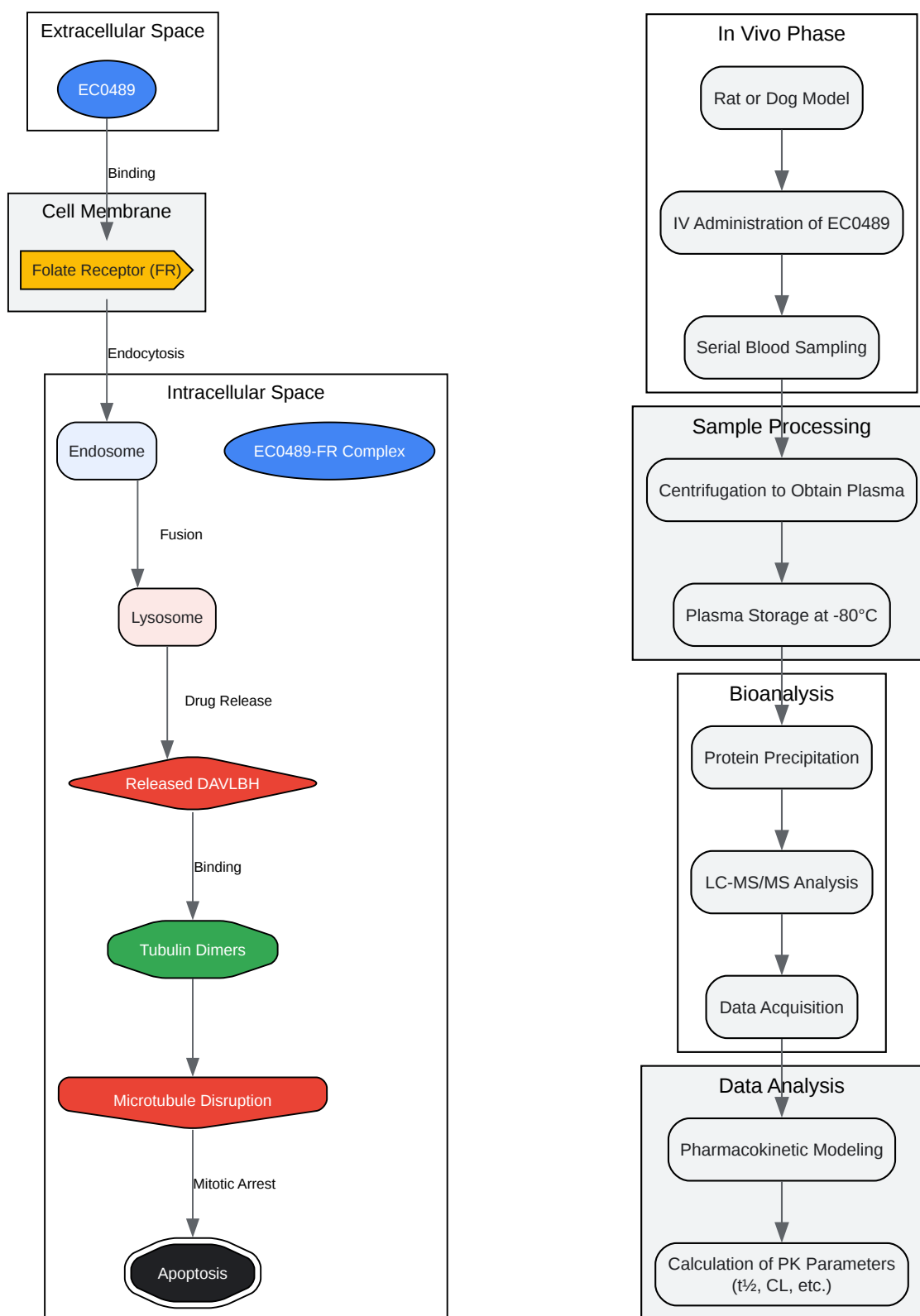
- Serial blood samples were collected at various time points after **EC0489** administration to characterize the plasma concentration-time profile.

Analytical Method:

- Plasma concentrations of **EC0489** were determined using a validated bioanalytical method, likely LC-MS/MS, to ensure accuracy and precision.

Visualizations

Signaling Pathway of EC0489



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